Lcaha

描述

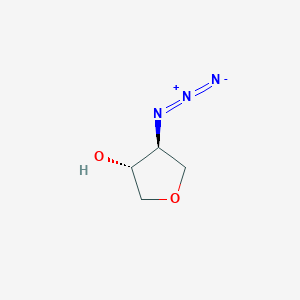

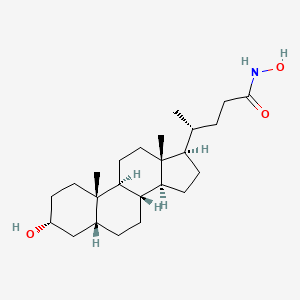

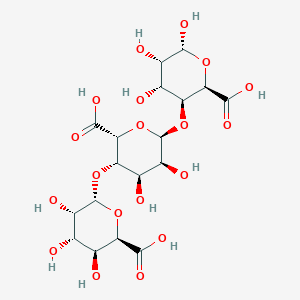

LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a . It’s used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C24H41NO3 . Its molecular weight is 391.59 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 45 mg/mL in DMSO at 25°C .

科学研究应用

利托胆酸羟胺(LCAHA):抑制表达细胞周期蛋白D1的癌细胞生长,使其成为表达p53和p53缺陷型癌症类型的潜在治疗方法 (Magiera 等,2017).

生命周期评估(LCA):它越来越多地用于评估和减轻从材料选择到整个建筑系统对环境的影响。然而,在现有的研究中很少考虑资源回收和资源高效的施工 (Hossain 和 Ng,2018).

通用工艺建模——超滤(UF)膜制造的 LCA 方法:此方法评估膜制造中投入和操作条件对环境的影响 (Prézélus 等,2021).

预测性 LCA:通过纳入技术预测、风险研究、社会参与和比较影响评估,此方法可以指导新兴技术的环保创新 (Wender 等,2014).

激光康普顿(LC)伽马射线束:用于各种科学研究和工业应用,例如核和原子物理研究、辐射探测器校准和无损检测 (Toyokawa 等,2009).

科学研究和教学档案管理中的人工智能(AI):AI 技术可以提高文件选择、识别和控制的效率 (Yang 等,2022).

热致液晶辅助化学和生物传感器:这些材料用于传感生物和化学分析物,具有越来越多的研究兴趣和潜在应用 (Popov 等,2017).

芯片上的液相色谱(LC on chip):它在分析科学中具有重要的应用,包括全分析系统的开发 (Faure,2010).

激光捕获显微切割(LCM):此技术用于 DNA 基因分型、RNA 转录本分析、cDNA 文库构建、蛋白质组学发现和信号通路分析 (Espina 等,2006).

LC-MS 在天然产物分析中:LC-MS 应用包括识别各种化合物和分析植物材料或药理学研究 (Ganzera 和 Sturm,2018).

作用机制

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

This compound inhibits USP2a, leading to the destabilization of cyclin D1 . This inhibition is significant and occurs independently of Akt/GSK3b . The activity of this compound is independent of p53 status .

Biochemical Pathways

The inhibition of USP2a by this compound leads to a destabilization of cyclin D1 . Cyclin D1 is a key regulator of cell-cycle progression, and its destabilization results in defects in cell-cycle progression . This suggests that the biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase.

Pharmacokinetics

The potency of this compound is demonstrated by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations

Result of Action

The primary molecular effect of this compound is the destabilization of cyclin D1, which is achieved by inhibiting the deubiquitinase USP2a . This leads to defects in cell-cycle progression . On a cellular level, this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations . This growth-inhibitory activity is independent of the p53 status .

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs These factors can include diet, lifestyle, and the presence of other diseases or conditions

属性

IUPAC Name |

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAGWREMCSWMF-HVATVPOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)

![4-[1-(Trifluoromethyl)cyclopropyl]benzenesulfonamide](/img/structure/B8118368.png)

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)